molecular formula C14H21NO4 B6958084 N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide

N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide

Cat. No.: B6958084
M. Wt: 267.32 g/mol
InChI Key: ZCAWPDJUBYQNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide is a synthetic organic compound with a complex molecular structure It features a furan ring substituted with a carboxamide group and a hydroxypropyl group attached to an oxolane ring

Properties

IUPAC Name

N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9-7-19-10(2)13(9)14(17)15-5-12(6-16)11-3-4-18-8-11/h7,11-12,16H,3-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWPDJUBYQNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NCC(CO)C2CCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the furan compound.

    Formation of the Oxolane Ring: The oxolane ring is formed by cyclization of the hydroxypropyl group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4 or other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism by which N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide: can be compared with other furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific reactivity or stability is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.